N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine, also known as (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine, is a chemical compound that belongs to the class of naphthalene derivatives. It possesses a unique structure characterized by a naphthalene ring substituted with a pyrrolidine moiety. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry.
The compound is classified under the category of amines and is specifically identified as an aromatic amine due to the presence of the naphthalene structure. Its chemical formula is C16H20N2, and it has been cataloged under various chemical databases, including the Chemical Abstracts Service with the number 82160-07-4. The compound is not listed in several regulatory inventories, indicating that it may not be widely used in commercial applications yet .
The synthesis of N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of naphthalene derivatives with pyrrolidine in the presence of suitable catalysts or reagents to facilitate the formation of the desired amine structure.
For instance, one synthetic approach might include:
The yields and purity of the synthesized product can vary based on reaction conditions such as temperature, time, and catalyst choice.
N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound may also allow it to undergo oxidation or coupling reactions, potentially leading to more complex molecular architectures useful in drug development .
N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine is typically a solid at room temperature, though specific melting and boiling points are not well-established in available literature.
The compound is expected to be soluble in organic solvents due to its hydrophobic naphthalene core. It may also exhibit stability under standard laboratory conditions but could be sensitive to strong acids or bases due to the presence of the amine group.
Relevant data such as log P values indicate its lipophilicity, which influences its bioavailability when used in pharmaceutical applications .
N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine has potential applications in scientific research, particularly within medicinal chemistry. Its structural characteristics make it a candidate for developing new therapeutic agents targeting neurological disorders or other health conditions related to neurotransmitter imbalances.
Additionally, ongoing studies may explore its antibacterial or cytotoxic properties, contributing to its relevance in drug discovery and development .
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as a privileged scaffold in modern drug design due to its distinct physicochemical properties. Its significance stems from the sp³-hybridization of all ring atoms, which generates a three-dimensional structure enabling comprehensive exploration of pharmacophore space. Unlike flat aromatic systems, pyrrolidine derivatives exhibit enhanced three-dimensional coverage due to the non-planarity of the ring and a phenomenon termed "pseudorotation" – a dynamic conformational interchange that allows access to multiple low-energy states [2]. This flexibility permits optimal binding interactions with diverse biological targets.
Table 1: Key Physicochemical Properties of Pyrrolidine vs. Cyclopentane and Pyrrole
| Property | Cyclopentane | Pyrrolidine | Pyrrole |
|---|---|---|---|
| Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
| LogP | 3.000 | 0.459 | 0.750 |
| LogS | -2.642 | 0.854 | -0.175 |
| Hydrogen Bond Donors | 0 | 1.000 | 1.000 |
| Hydrogen Bond Acceptors | 0 | 1.500 | 0.500 |
| Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
| FOSA (Hydrophobic SASA, Ų) | 269.230 | 225.518 | 0 |
| FISA (Hydrophilic SASA, Ų) | 0 | 33.317 | 31.512 |
The polar surface area (PSA) of pyrrolidine (16.464 Ų) significantly exceeds cyclopentane's zero value, enhancing solubility and bioavailability. Its hydrogen-bonding capacity (1.0 donor, 1.5 acceptors) facilitates interactions with target proteins, while the balanced lipophilicity (LogP 0.459) supports membrane permeability [2]. The nitrogen atom imparts basicity (predicted pKa ~10), enabling salt formation and further modulation of solubility. These properties collectively explain why pyrrolidine appears in 37 FDA-approved drugs, serving as a versatile scaffold for CNS agents, antivirals, and anticancer therapeutics [2] [9]. The compound N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine leverages these advantages, incorporating a pyrrolidine core linked to a naphthalene system to create a spatially diverse pharmacophore.
Pyrrolidine offers distinct structural and electronic advantages over its aromatic counterpart, pyrrole, despite superficial similarities. Critical differences emerge in conformational flexibility, solubility profiles, and hydrogen-bonding strength, as quantified by molecular descriptors (Table 1).
The rigid planarity of pyrrole restricts its conformational sampling, limiting its ability to adapt to protein binding pockets. In contrast, pyrrolidine's non-planar ring geometry and pseudorotation enable access to multiple conformers, enhancing binding complementarity. This 3D flexibility is quantified by the solvent-accessible surface area (SASA), where pyrrolidine (258.835 Ų) exhibits greater three-dimensionality than pyrrole (236.257 Ų) [2]. The hydrogen-bond basicity (pKBHX) of pyrrolidine (2.59) far exceeds pyrrole's (0.15), enabling stronger interactions with biological targets [2].
Electronically, pyrrolidine's aliphatic nitrogen acts as a hydrogen bond acceptor/donor without participating in aromatic conjugation, unlike pyrrole's π-excessive nitrogen. This difference profoundly impacts solubility: pyrrolidine's predicted aqueous solubility (LogS 0.854) is significantly higher than pyrrole's (-0.175), a crucial factor for drug bioavailability [2]. Furthermore, pyrrolidine's reduced aromaticity avoids potential metabolic pathways like CYP450-mediated oxidation, potentially improving metabolic stability.
In N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine, the naphthalene system provides a planar, aromatic pharmacophore while the pyrrolidine delivers a 3D, basic moiety. This hybrid architecture merges the advantages of both systems: the naphthalene enables π-stacking and hydrophobic interactions, while the pyrrolidine offers conformational flexibility, hydrogen bonding, and solubility enhancement – features unattainable with a purely aromatic scaffold.
Pyrrolidine rings introduce significant stereochemical complexity into drug molecules due to the presence of up to four stereogenic centers, enabling up to 16 stereoisomers. N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine exemplifies this, with the (S)-enantiomer (CAS# 82160-07-4) being the biologically relevant configuration [3] [5] [10]. The chiral center at C2 of the pyrrolidine ring dictates spatial orientation of the naphthylaminomethyl substituent, leading to enantioselective target binding.
Table 2: Stereoisomeric Forms of N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine
| Stereoisomer | CAS Number | Specific Rotation | Molecular Weight | Key Identifiers |
|---|---|---|---|---|
| (S)-Enantiomer | 82160-07-4 | Not reported | 240.34 g/mol | MFCD00191548, IUPAC: (S)-N-((1-Methylpyrrolidin-2-yl)methyl)naphthalen-1-amine |
| (R)-Enantiomer | Not reported | Not reported | 240.34 g/mol | Undescribed in literature |
Proteins, being inherently chiral environments, exhibit enantioselective binding. The (S)-enantiomer of N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine likely achieves superior complementarity with target binding sites compared to its (R)-counterpart or racemate [2]. This specificity arises from differential non-covalent interactions (e.g., hydrogen bonding, van der Waals contacts) within the diastereomeric transition states formed during binding. As noted in studies of pyrrolidine-based pharmaceuticals, "the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins" [2].
Synthetic access to enantiopure material is critical. The (S)-enantiomer is commercially available (e.g., SynBlock Cat# SB45351, 98% purity) [6], typically synthesized via chiral pool strategies using (S)-proline derivatives or through asymmetric catalysis [8] [9]. The N-methyl group in N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine further influences stereoelectronic properties by locking the nitrogen in a tertiary amine configuration, modifying basicity and preventing undesired ring conformations. Industrial-scale production often employs chiral resolution or enantioselective hydrogenation, as demonstrated in patents for related 2-substituted pyrrolidines [8].
The stereochemical integrity of the pyrrolidine ring in this compound represents a strategic design element, enabling precise spatial positioning of the naphthylamine group for optimal target engagement – a level of control unattainable with non-chiral or planar scaffolds.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1